molecular formula C14H10ClN5O B4471508 N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4471508
M. Wt: 299.71 g/mol
InChI Key: PAUBFTWLXXKYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound with the molecular formula C14H10ClN5O It is known for its unique structure, which includes a tetrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-chloroaniline with 2-(1H-tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds such as:

    N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but with the tetrazole ring at a different position.

    3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid: Contains a propanoic acid group instead of a benzamide group.

These compounds share some structural similarities but differ in their specific functional groups and positions, which can lead to variations in their reactivity and applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-10-5-7-11(8-6-10)17-14(21)12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUBFTWLXXKYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.